molecular formula C26H26Cl2N2O4 B11945296 2-(4-Tert-butyl-2-(2-(3-chloroanilino)-2-oxoethoxy)phenoxy)-N-(3-chlorophenyl)acetamide CAS No. 853315-70-5

2-(4-Tert-butyl-2-(2-(3-chloroanilino)-2-oxoethoxy)phenoxy)-N-(3-chlorophenyl)acetamide

Cat. No.: B11945296
CAS No.: 853315-70-5
M. Wt: 501.4 g/mol
InChI Key: FVEBYHJJXGGUCA-UHFFFAOYSA-N
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Description

2-(4-Tert-butyl-2-(2-(3-chloroanilino)-2-oxoethoxy)phenoxy)-N-(3-chlorophenyl)acetamide is a complex organic compound that features a combination of tert-butyl, chloroanilino, oxoethoxy, phenoxy, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butyl-2-(2-(3-chloroanilino)-2-oxoethoxy)phenoxy)-N-(3-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the tert-butyl group:

    Introduction of the oxoethoxy group: This step involves the reaction of the phenoxy ring with an appropriate oxoethoxy precursor under basic conditions.

    Attachment of the chloroanilino group: This step involves the nucleophilic substitution reaction of the oxoethoxy group with 3-chloroaniline.

    Formation of the acetamide group: This step involves the reaction of the phenoxy ring with 3-chlorophenylacetic acid under acidic conditions to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butyl-2-(2-(3-chloroanilino)-2-oxoethoxy)phenoxy)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloroanilino and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Tert-butyl-2-(2-(3-chloroanilino)-2-oxoethoxy)phenoxy)-N-(3-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butyl-2-(2-(3-chloroanilino)-2-oxoethoxy)phenoxy)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Tert-butyl-2-(2-(3-chloroanilino)-2-oxoethoxy)phenoxy)-N-(3-chlorophenyl)acetamide: shares similarities with other compounds containing tert-butyl, chloroanilino, and phenoxy groups, such as:

Uniqueness

    Structural Uniqueness: The combination of tert-butyl, chloroanilino, oxoethoxy, phenoxy, and chlorophenyl groups in a single molecule provides unique structural properties that may result in distinct chemical reactivity and biological activity.

    Functional Uniqueness: The specific arrangement of functional groups in this compound may confer unique properties, such as enhanced stability, solubility, and specificity for molecular targets.

Properties

CAS No.

853315-70-5

Molecular Formula

C26H26Cl2N2O4

Molecular Weight

501.4 g/mol

IUPAC Name

2-[4-tert-butyl-2-[2-(3-chloroanilino)-2-oxoethoxy]phenoxy]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C26H26Cl2N2O4/c1-26(2,3)17-10-11-22(33-15-24(31)29-20-8-4-6-18(27)13-20)23(12-17)34-16-25(32)30-21-9-5-7-19(28)14-21/h4-14H,15-16H2,1-3H3,(H,29,31)(H,30,32)

InChI Key

FVEBYHJJXGGUCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl)OCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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